Methyl 3-(aminomethyl)hexanoate is an organic compound with the molecular formula C₉H₁₉NO₂. This compound features a hexanoate backbone with an aminomethyl group at the third carbon and a methyl group at the fourth carbon, making it a derivative of hexanoic acid. Its structure can be represented as follows:
This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that may influence its reactivity and biological interactions.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that methyl 3-(aminomethyl)hexanoate exhibits biological activity relevant for therapeutic applications. Its structural features suggest potential interactions with biological targets, possibly influencing metabolic pathways or enzyme activities. Some studies have explored its role as a neuroprotective agent and its potential effects on central nervous system modulation . Additionally, it has been investigated for its hemostatic properties, showing promise in influencing prothrombin time without significant cytotoxic effects on blood cells .
The synthesis of methyl 3-(aminomethyl)hexanoate can be achieved through several methods:
Methyl 3-(aminomethyl)hexanoate has several applications across different fields:
Studies have focused on understanding how methyl 3-(aminomethyl)hexanoate interacts with biological systems. For instance, it has been shown to influence prothrombin time in plasma samples, indicating potential applications in coagulation studies. Furthermore, it exhibited no significant cytotoxic effects on erythrocytes even at high concentrations, suggesting favorable safety profiles for therapeutic use .
Methyl 3-(aminomethyl)hexanoate can be compared with several similar compounds that share structural features but differ in specific functional groups or substituents. The following table summarizes these comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Aminomethyl)hexanoic acid | Aminomethyl group on hexanoic acid backbone | Lacks methyl substitution at the fourth position |
| 5-Methylhexanoic acid | Methyl group at the fifth carbon | No aminomethyl group present |
| 3-(Aminomethyl)-5-ethylhexanoic acid | Ethyl substitution at the fifth carbon | Different alkyl chain length compared to methyl |
Methyl 3-(aminomethyl)hexanoate is unique due to its combination of both an aminomethyl group and a methyl group on the hexanoic acid backbone, which imparts distinct chemical and biological properties not found in these similar compounds .